2,3,4-Trimethylpentanoic acid

Stereochemistry Chiral synthesis Asymmetric catalysis

2,3,4-Trimethylpentanoic acid (CAS 90435-18-0) is a C8 branched-chain carboxylic acid (C8H16O2, MW 144.21 g/mol) with methyl groups at the 2-, 3-, and 4- positions of the pentanoic acid backbone. It is classified under fatty acyls and branched fatty acids in phytochemical and lipid databases, and appears as a natural constituent in certain plant species, including Alternanthera sessilis.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 90435-18-0
Cat. No. B8676651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethylpentanoic acid
CAS90435-18-0
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(C)C(=O)O
InChIInChI=1S/C8H16O2/c1-5(2)6(3)7(4)8(9)10/h5-7H,1-4H3,(H,9,10)
InChIKeyRWJKYJZSUKHVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trimethylpentanoic Acid (CAS 90435-18-0): Technical Baseline and Procurement-Relevant Classification


2,3,4-Trimethylpentanoic acid (CAS 90435-18-0) is a C8 branched-chain carboxylic acid (C8H16O2, MW 144.21 g/mol) with methyl groups at the 2-, 3-, and 4- positions of the pentanoic acid backbone [1]. It is classified under fatty acyls and branched fatty acids in phytochemical and lipid databases, and appears as a natural constituent in certain plant species, including Alternanthera sessilis [2]. The compound possesses two chiral centers (C2 and C3) resulting in stereochemical complexity absent in less substituted pentanoic acid isomers [3]. Commercially available with typical purity of 95-99%, the compound exhibits a calculated Log P of 2.37-2.40 and vapor pressure of 0.0294 mmHg at 25°C .

Why 2,3,4-Trimethylpentanoic Acid Cannot Be Replaced by Generic Branched Pentanoic Acid Isomers


The precise 2,3,4-substitution pattern of 2,3,4-trimethylpentanoic acid creates a unique steric and stereochemical environment that fundamentally alters both its physical properties and its behavior in chemical transformations compared to other trimethylpentanoic acid isomers . For example, the 2,2,3- and 3,4,4-substituted isomers exhibit different branching patterns, which leads to distinct boiling points, Log P values, and steric accessibility of the carboxylic acid moiety [1]. Critically, the presence of two chiral centers in the 2,3,4-isomer opens opportunities for stereoselective synthesis and chiral derivatization that are unavailable in isomers lacking contiguous chiral centers, such as 3,4,4-trimethylpentanoic acid . Furthermore, the synthetic routes to 2,3,4-trimethylpentanoic acid are distinct and yield-specific; substituting a different isomer would require revalidation of the entire synthetic pathway .

Quantitative Differentiation Evidence for 2,3,4-Trimethylpentanoic Acid Versus Closest Analogs


Stereochemical Complexity: Two Contiguous Chiral Centers in 2,3,4-Isomer vs. One in 3,4,4-Isomer

2,3,4-Trimethylpentanoic acid possesses two asymmetric (chiral) carbon atoms at positions C2 and C3, with a total atom stereocenter count of 2, enabling the existence of diastereomers and enantiomeric pairs [1]. In contrast, the 3,4,4-trimethylpentanoic acid isomer contains only one chiral center at C3 (asymmetric atoms count: 1), limiting its stereochemical utility .

Stereochemistry Chiral synthesis Asymmetric catalysis

Steric Hindrance and Substituent Pattern: 2,3,4- vs. 2,2,3-Trimethylpentanoic Acid

2,3,4-Trimethylpentanoic acid features a unique 2,3,4-substitution pattern that creates significant steric hindrance around the carboxylic acid group due to methyl groups at adjacent positions 2 and 3 . The 2,2,3-trimethylpentanoic acid isomer, in contrast, has geminal methyl groups at C2 and a single methyl at C3, resulting in a different steric profile (complexity score 127 vs. 118) and a higher calculated Log P of 2.5 compared to 2.37-2.40 for the 2,3,4-isomer [1].

Steric effects Reactivity Molecular modeling

Synthetic Accessibility: Documented Synthetic Route with Quantified Yield

A documented synthetic route for 2,3,4-trimethylpentanoic acid is available via a multi-step process with reported yields: 59% yield for the first step (BF3·Et2O-catalyzed reaction in diethyl ether), followed by 83% yield for hydrogenation over 10% Pt/C, and 86% yield for final hydrolysis with KOH, resulting in a cumulative yield of approximately 42% . The availability of this specific, yield-quantified synthetic pathway allows for procurement decisions based on process reproducibility and cost estimation.

Organic synthesis Process chemistry Yield optimization

High-Value Application Scenarios for 2,3,4-Trimethylpentanoic Acid Based on Quantitative Differentiation Evidence


Asymmetric Synthesis and Chiral Building Block Research

The presence of two contiguous chiral centers (C2 and C3) makes 2,3,4-trimethylpentanoic acid a valuable scaffold for stereochemical studies and the synthesis of chiral ligands, auxiliaries, or pharmaceutical intermediates . Its use in stereoselective transformations is supported by literature on related optically active trimethylpentanoic acids prepared through asymmetric catalysis [1].

Structure-Activity Relationship (SAR) Studies in Branched Fatty Acid Research

The distinct 2,3,4-substitution pattern and steric profile differentiate this compound from other trimethylpentanoic acid isomers, making it a critical probe in SAR investigations of branched fatty acids, particularly in plant-derived phytochemical research where it has been identified in Alternanthera sessilis .

Process Chemistry Development and Synthetic Methodology Validation

The availability of a documented, yield-quantified synthetic route supports the use of 2,3,4-trimethylpentanoic acid as a model substrate for developing and validating new synthetic methodologies, including catalytic hydrogenation and hydrolysis optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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